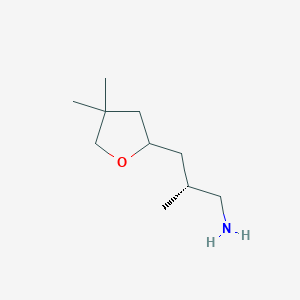
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine, also known as DMOP, is a chiral amine that has been extensively studied in the field of organic chemistry due to its unique structural and physicochemical properties. DMOP is a versatile molecule that can be synthesized using various methods and has potential applications in scientific research.
Mécanisme D'action
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine acts as a chiral template in asymmetric synthesis, where it can induce chirality in the product molecule. It can also act as a chiral ligand in asymmetric catalysis, where it can facilitate the formation of chiral products. The mechanism of action of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine in these reactions is believed to involve the formation of a chiral intermediate, which then undergoes further reactions to yield the desired product.
Biochemical and Physiological Effects
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its ability to induce chirality in the product molecule, which is important in the synthesis of chiral compounds. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is also a versatile molecule that can be synthesized using various methods. However, the main limitation of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its high cost, which can limit its use in large-scale synthesis.
Orientations Futures
There are several future directions for the study of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. One potential application is in the synthesis of chiral pharmaceuticals, where (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be used as a chiral auxiliary or building block. Another direction is in the development of new synthetic methodologies using (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine as a chiral ligand. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can also be used in the development of new materials with unique properties, such as chiral polymers. Overall, (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is a promising molecule with potential applications in various fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be synthesized using several methods, including the reductive amination of 2-methylpropanal with 4,4-dimethyloxazolidine, followed by hydrogenation to yield (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. Other methods include the use of chiral catalysts, such as chiral phosphoric acid, to catalyze the reaction between 2-methylpropanal and 4,4-dimethyloxazolidine.
Applications De Recherche Scientifique
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of chiral compounds. It has been used as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various bioactive molecules. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has also been used as a ligand in asymmetric catalysis, which has led to the development of new synthetic methodologies.
Propriétés
IUPAC Name |
(2R)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBWQGPSQCYIU-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC(CO1)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



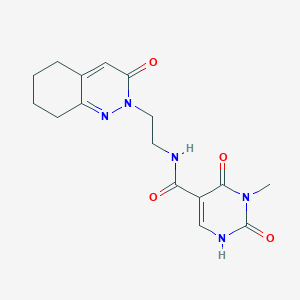
![2-[(4-Methoxyphenyl)methyl]benzotriazole](/img/structure/B2461032.png)
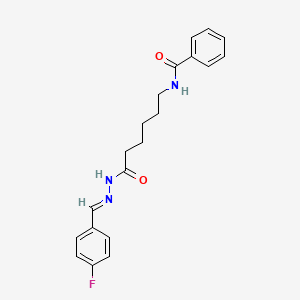
![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2461034.png)
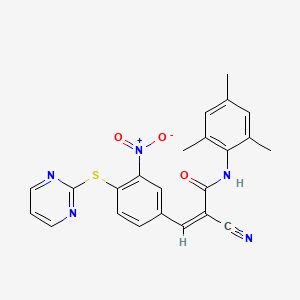
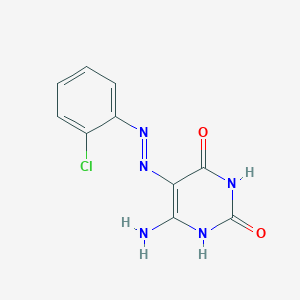
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)
![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2461041.png)
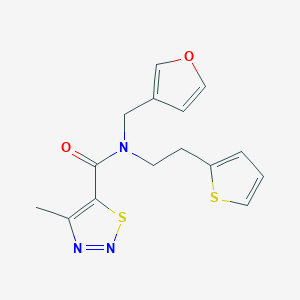
![8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461045.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2461047.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2461048.png)